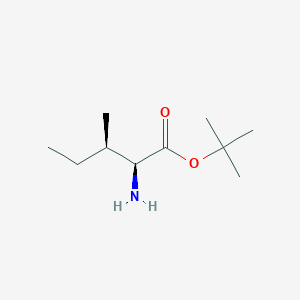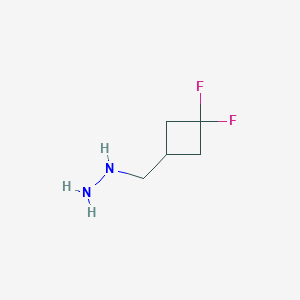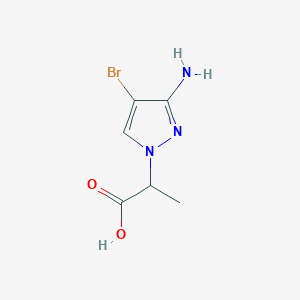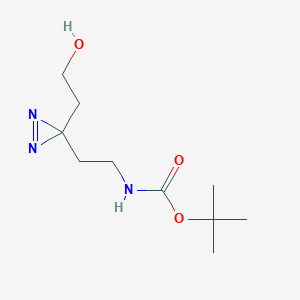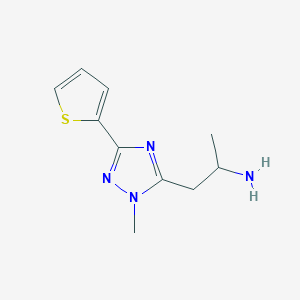
(R)-(4-Ethylmorpholin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(4-Ethylmorpholin-3-yl)methanamine is a chiral amine compound that features a morpholine ring substituted with an ethyl group at the 4-position and a methanamine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Ethylmorpholin-3-yl)methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide in the presence of a base such as sodium hydride.
Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding ketone using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of ®-(4-Ethylmorpholin-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: ®-(4-Ethylmorpholin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or N-oxides.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
®-(4-Ethylmorpholin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of agrochemicals and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of ®-(4-Ethylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic pathways, leading to the desired biological effects.
類似化合物との比較
®-Morpholin-3-ylmethanamine: Similar structure but lacks the ethyl group.
®-(4-Methylmorpholin-3-yl)methanamine: Similar structure with a methyl group instead of an ethyl group.
®-(4-Propylmorpholin-3-yl)methanamine: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: ®-(4-Ethylmorpholin-3-yl)methanamine is unique due to the presence of the ethyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
[(3R)-4-ethylmorpholin-3-yl]methanamine |
InChI |
InChI=1S/C7H16N2O/c1-2-9-3-4-10-6-7(9)5-8/h7H,2-6,8H2,1H3/t7-/m1/s1 |
InChIキー |
SONBQFMSRKABTF-SSDOTTSWSA-N |
異性体SMILES |
CCN1CCOC[C@H]1CN |
正規SMILES |
CCN1CCOCC1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


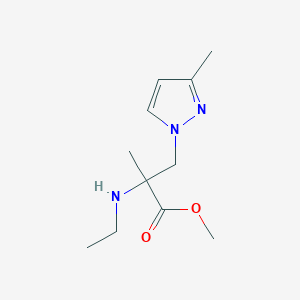
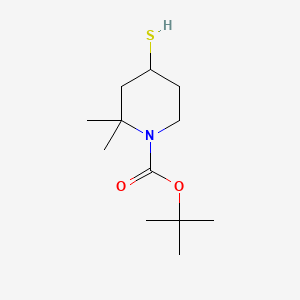
![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)
